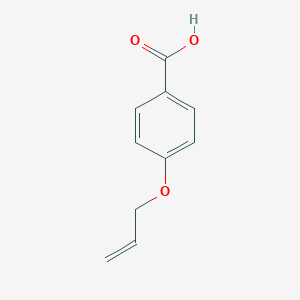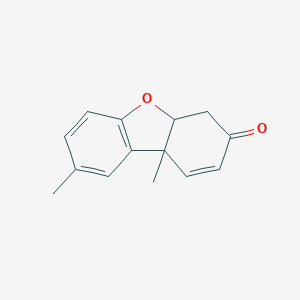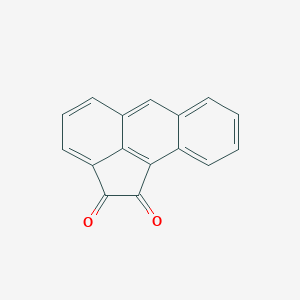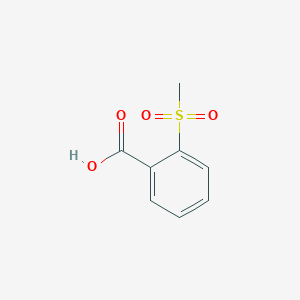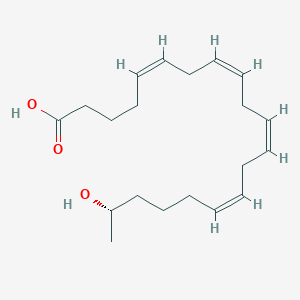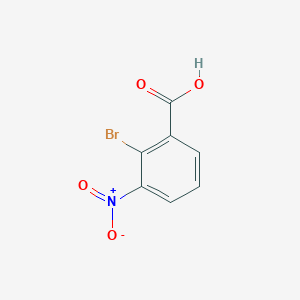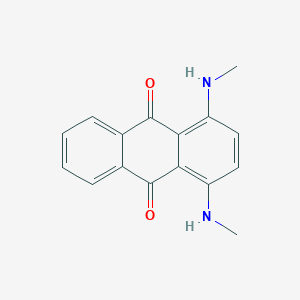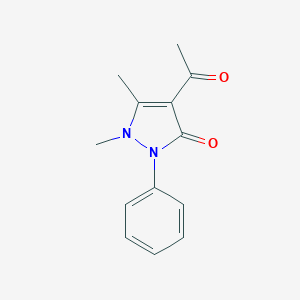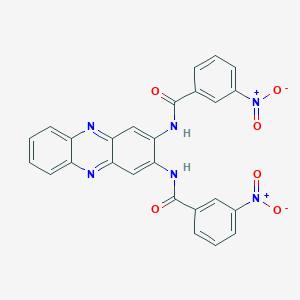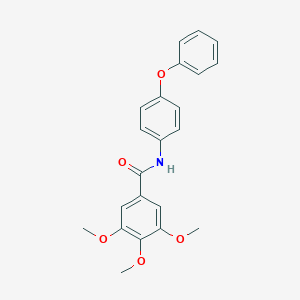
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide, also known as TPNPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPNPPB belongs to the class of benzamide derivatives and has been shown to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves its ability to modulate the activity of certain ion channels and receptors in the brain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to act as a positive allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to increase the activity of the TRPV1 channel, which can lead to the sensation of heat and pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been shown to enhance the activity of the GABA receptor, which can lead to the inhibition of neuronal activity. In addition, 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its ability to selectively modulate the activity of certain ion channels and receptors, its relatively high potency, and its availability. The limitations of using 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for the study of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. One direction is to investigate the potential therapeutic applications of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide in the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to study the long-term effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on neuronal function and behavior. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide on ion channels and receptors.
Métodos De Síntesis
The synthesis method of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide involves the reaction of 4-phenoxyphenylamine with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide. The synthesis of 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been reported in the literature, and the purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have implications for the treatment of various neurological disorders such as epilepsy and chronic pain. 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide has also been studied for its potential use as a tool compound for studying the role of ion channels and receptors in various physiological processes.
Propiedades
Número CAS |
112960-57-3 |
|---|---|
Nombre del producto |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
Fórmula molecular |
C22H21NO5 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21NO5/c1-25-19-13-15(14-20(26-2)21(19)27-3)22(24)23-16-9-11-18(12-10-16)28-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,24) |
Clave InChI |
PAOGGZSGIWSFFK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



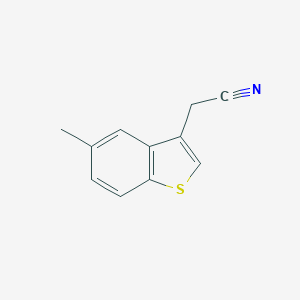
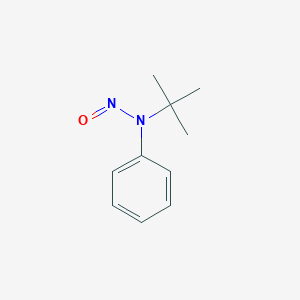
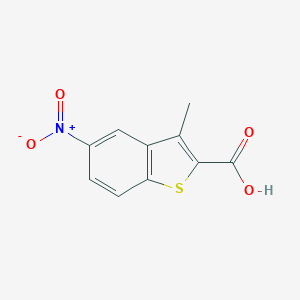
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
